amine CAS No. 1157720-08-5](/img/structure/B1438930.png)

[(4-Bromo-2-chlorophenyl)methyl](ethyl)amine

Descripción general

Descripción

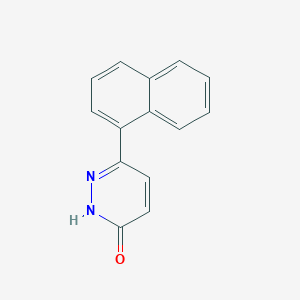

“(4-Bromo-2-chlorophenyl)methylamine” is a compound that contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-chlorophenyl)methylamine” includes a bromine atom, a chlorine atom, and an ethylamine group attached to a benzene ring . The compound is monoclinic with a = 9.4183 (18)Å, b = 15.185 (3)Å, c = 13.1826 (18)Å, β = 133.905 (8)°, V = 1358.4 (4)ų, Z = 4 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, 2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

Aplicaciones Científicas De Investigación

Catalysis

Potential use in catalysis, either as a catalyst itself or as a ligand to metal catalysts in various chemical reactions.

Each application area would require further specific research and development to determine the practicality and efficacy of using (4-Bromo-2-chlorophenyl)methylamine in these contexts.

Mecanismo De Acción

Target of Action

It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme .

Mode of Action

Like Profenofos, (4-Bromo-2-chlorophenyl)methylamine may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .

Biochemical Pathways

Based on its potential similarity to profenofos, it might affect the cholinergic system by inhibiting acetylcholinesterase, disrupting the normal function of the nervous system .

Pharmacokinetics

Similar compounds like profenofos are typically absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Based on its potential similarity to profenofos, it might cause continuous stimulation of neurons due to the accumulation of acetylcholine, leading to symptoms of neurotoxicity .

Action Environment

Similar compounds like profenofos are known to be toxic to birds, small mammals, bees, fish, and aquatic invertebrates, and their toxicity can be influenced by environmental factors such as temperature, ph, and presence of other chemicals .

Propiedades

IUPAC Name |

N-[(4-bromo-2-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYTWIKUFSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)

![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)

![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)

![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)

![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)